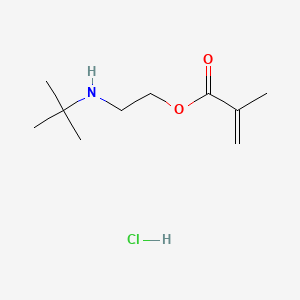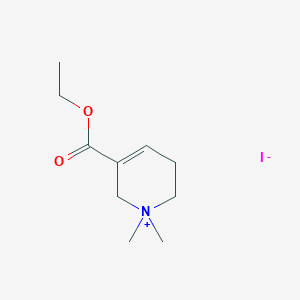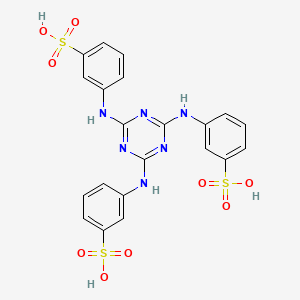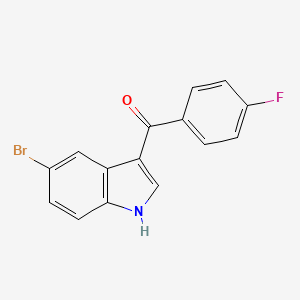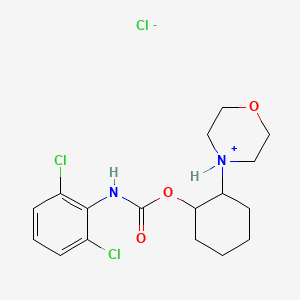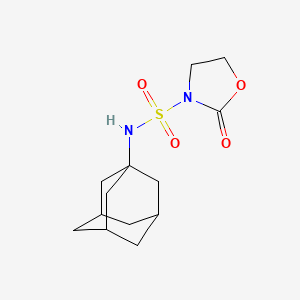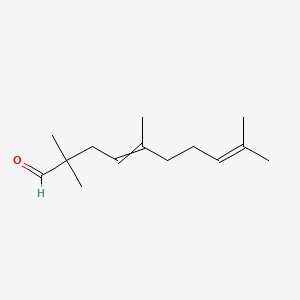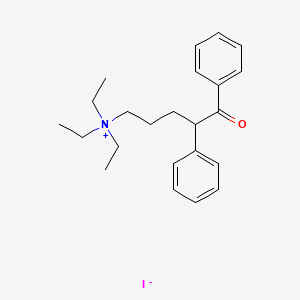
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C23H32INO It is known for its unique structure, which includes a benzoyl group and a phenyl group attached to a butyl chain, along with a triethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-4-phenylbutyl)triethylammonium iodide typically involves the reaction of 4-benzoyl-4-phenylbutyl bromide with triethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
4-Benzoyl-4-phenylbutyl bromide+Triethylamine+Iodide source→(4-Benzoyl-4-phenylbutyl)triethylammonium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoyl and phenyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The compound can also participate in addition reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted quaternary ammonium salts, while oxidation reactions can produce corresponding ketones or carboxylic acids.
Scientific Research Applications
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst in various chemical reactions.
Biology: The compound can be used in studies involving cell membrane interactions and as a potential antimicrobial agent.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Benzoyl-4-phenylbutyl)triethylammonium iodide involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group can disrupt cell membrane integrity, leading to antimicrobial effects. Additionally, the compound can interact with specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyltriethylammonium chloride
- Tetraethylammonium iodide
- Phenyltrimethylammonium bromide
Uniqueness
(4-Benzoyl-4-phenylbutyl)triethylammonium iodide is unique due to the presence of both benzoyl and phenyl groups attached to the butyl chain This structural feature imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds
Properties
CAS No. |
38940-50-0 |
|---|---|
Molecular Formula |
C23H32INO |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
triethyl-(5-oxo-4,5-diphenylpentyl)azanium;iodide |
InChI |
InChI=1S/C23H32NO.HI/c1-4-24(5-2,6-3)19-13-18-22(20-14-9-7-10-15-20)23(25)21-16-11-8-12-17-21;/h7-12,14-17,22H,4-6,13,18-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AYFCBVIQWBWGRB-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


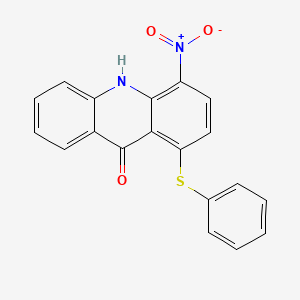
![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)

